molecular formula C68H81O4P B3069118 Phosphoric acid 3,3'-bis(2,4,6-tricyclohexylphenyl)-1,1'-binaphthalene-2,2'-diyl ester CAS No. 1359764-39-8

Phosphoric acid 3,3'-bis(2,4,6-tricyclohexylphenyl)-1,1'-binaphthalene-2,2'-diyl ester

Cat. No. B3069118
CAS RN: 1359764-39-8
M. Wt: 993.3 g/mol
InChI Key: XDXHWHCIFIGZGE-UHFFFAOYSA-N
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Description

Phosphoric acid 3,3’-bis(2,4,6-tricyclohexylphenyl)-1,1’-binaphthalene-2,2’-diyl ester is a highly hindered derivative of BINOL phosphoric acids . It is synthesized with high enantioselectivity .


Synthesis Analysis

The synthesis of this compound involves direct arylations of the C–F bonds in optically pure 3,3′-difluoro-BINOL derivatives with (2,4,6-tri-tert-butylphenyl)magnesium bromide . This method avoids optical resolution chromatography and allows for the successful preparation of both enantiomers on a ten-gram-scale .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its highly hindered nature. It is derived from BINOL phosphoric acids, which are known for their success in various chemical reactions .


Chemical Reactions Analysis

This compound is used as a catalyst in the enantioselective and diastereodivergent synthesis of trisubstituted allenes by asymmetric additions of oxazolones to activated 1,3-enynes .

Scientific Research Applications

Enantioselective Catalysis

  • Phosphoric acids derived from binaphthyl structures, like the one , have been used as organocatalysts in the enantioselective Biginelli reaction. This involves the reaction of aliphatic aldehydes, urea, and a β-keto ester to produce dihydropyrimidines with high enantioselectivity (Guo et al., 2017).

Synthesis of Chiral Phosphoric Acids

  • Chiral phosphoric acids derived from binaphthalene structures have been synthesized and characterized, contributing to the development of new chiral catalysts and intermediates in organic chemistry (Wang Zhi-jin, 2014).

Hydrogen Bonding Studies

  • The hydrogen bonding characteristics of organophosphoric acids, which include derivatives of binaphthalene, have been studied. These studies contribute to understanding the molecular interactions in these compounds, which is crucial for their application in catalysis (Peppard, Ferraro, & Mason, 1958).

Asymmetric Hydrogenation

  • Binaphthyl-derived phosphoric acids have been used in asymmetric hydrogenation reactions. These reactions are key in producing chiral compounds, which have wide applications in pharmaceuticals and agrochemicals (Guo et al., 2002).

Organocatalysis

  • These phosphoric acids serve as effective organocatalysts in various organic reactions, including enantioselective 1,3-dipolar cycloaddition, demonstrating their versatility and importance in synthetic organic chemistry (He et al., 2011).

Extraction of Rare Earth Elements

  • Phosphoric esters derived from binaphthalene structures have been investigated for their selectivity in the extraction of rare earth elements. This application is significant in the field of material science and recycling of valuable materials (Yoshizuka et al., 1996).

Mechanism of Action

The mechanism of action involves the divergence of the allenic axial stereogenicity, which is realized by modifications of the chiral phosphoric acid catalysts . Density functional theory (DFT) calculations have been performed to elucidate the origin of diastereodivergence by the stacking- and stagger-form in the transition state (TS) of allene formation step .

Future Directions

The future directions of research involving this compound could involve further exploration of its use as a catalyst in various chemical reactions. Its high enantioselectivity makes it a promising candidate for use in the synthesis of other complex molecules .

properties

IUPAC Name

13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H81O4P/c69-73(70)71-67-61(63-57(47-27-11-3-12-28-47)41-53(45-23-7-1-8-24-45)42-58(63)48-29-13-4-14-30-48)39-51-35-19-21-37-55(51)65(67)66-56-38-22-20-36-52(56)40-62(68(66)72-73)64-59(49-31-15-5-16-32-49)43-54(46-25-9-2-10-26-46)44-60(64)50-33-17-6-18-34-50/h19-22,35-50H,1-18,23-34H2,(H,69,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHWHCIFIGZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C(C=C(C=C9C1CCCCC1)C1CCCCC1)C1CCCCC1)O)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H81O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

993.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid 3,3'-bis(2,4,6-tricyclohexylphenyl)-1,1'-binaphthalene-2,2'-diyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoric acid 3,3'-bis(2,4,6-tricyclohexylphenyl)-1,1'-binaphthalene-2,2'-diyl ester
Reactant of Route 2
Phosphoric acid 3,3'-bis(2,4,6-tricyclohexylphenyl)-1,1'-binaphthalene-2,2'-diyl ester
Reactant of Route 3
Phosphoric acid 3,3'-bis(2,4,6-tricyclohexylphenyl)-1,1'-binaphthalene-2,2'-diyl ester
Reactant of Route 4
Phosphoric acid 3,3'-bis(2,4,6-tricyclohexylphenyl)-1,1'-binaphthalene-2,2'-diyl ester
Reactant of Route 5
Reactant of Route 5
Phosphoric acid 3,3'-bis(2,4,6-tricyclohexylphenyl)-1,1'-binaphthalene-2,2'-diyl ester
Reactant of Route 6
Reactant of Route 6
Phosphoric acid 3,3'-bis(2,4,6-tricyclohexylphenyl)-1,1'-binaphthalene-2,2'-diyl ester

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